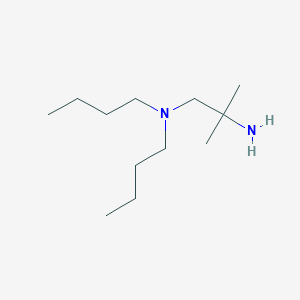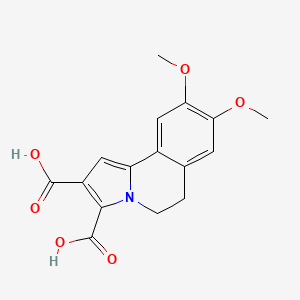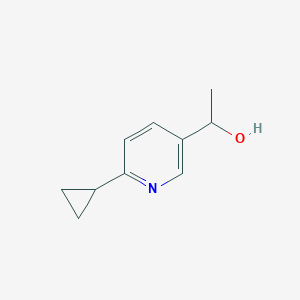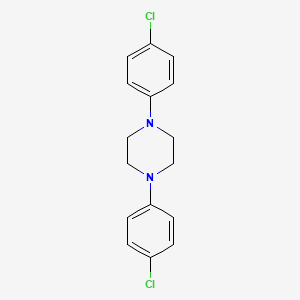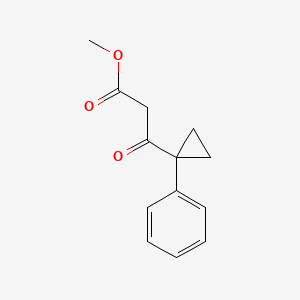
2-Methoxy-5-((5-(trifluoromethyl)pyridin-2-yl)oxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-5-((5-(trifluoromethyl)pyridin-2-yl)oxy)aniline is an organic compound that features a methoxy group, a trifluoromethyl group, and a pyridinyl group attached to an aniline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-((5-(trifluoromethyl)pyridin-2-yl)oxy)aniline typically involves multiple steps. One common method starts with the preparation of 2-methoxy-5-(trifluoromethyl)pyridine, which is then reacted with aniline derivatives under specific conditions to form the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment and adherence to strict regulatory standards to ensure the quality and purity of the final product.
化学反応の分析
Types of Reactions
2-Methoxy-5-((5-(trifluoromethyl)pyridin-2-yl)oxy)aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the removal of such groups.
科学的研究の応用
2-Methoxy-5-((5-(trifluoromethyl)pyridin-2-yl)oxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Methoxy-5-((5-(trifluoromethyl)pyridin-2-yl)oxy)aniline involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Methoxy-5-(trifluoromethyl)pyridine: This compound shares a similar structure but lacks the aniline group.
2-Methoxy-5-(trifluoromethyl)aniline: This compound is similar but does not contain the pyridinyl group.
Uniqueness
This combination of functional groups allows for a broader range of chemical reactions and interactions compared to its similar compounds .
特性
分子式 |
C13H11F3N2O2 |
|---|---|
分子量 |
284.23 g/mol |
IUPAC名 |
2-methoxy-5-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline |
InChI |
InChI=1S/C13H11F3N2O2/c1-19-11-4-3-9(6-10(11)17)20-12-5-2-8(7-18-12)13(14,15)16/h2-7H,17H2,1H3 |
InChIキー |
KXNILSKPNUWVKE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


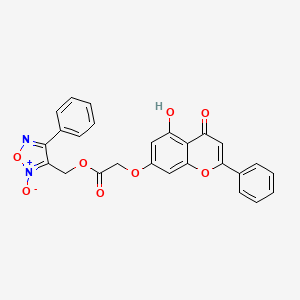
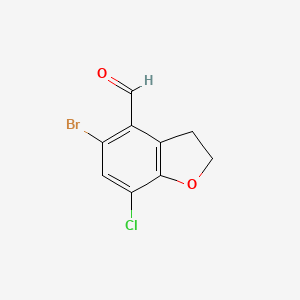
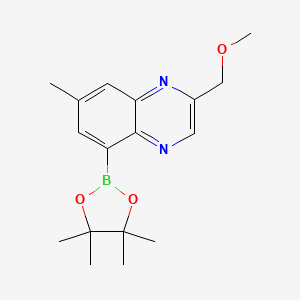
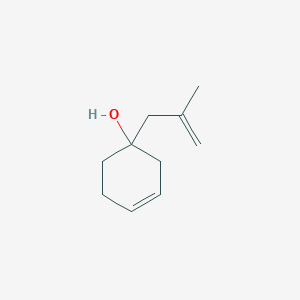
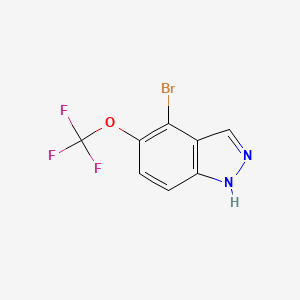
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-12-oxa-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13930681.png)
![5-Bromo-7-methylbenzo[D]isothiazole](/img/structure/B13930686.png)
![Tert-butyl 3-bromo-1-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B13930688.png)
